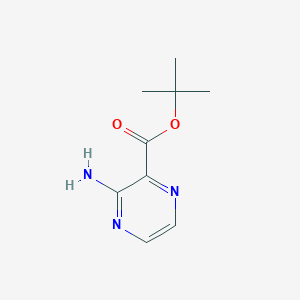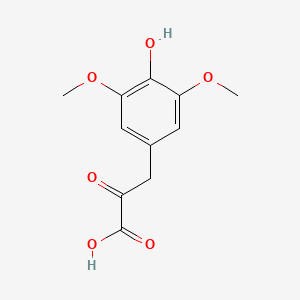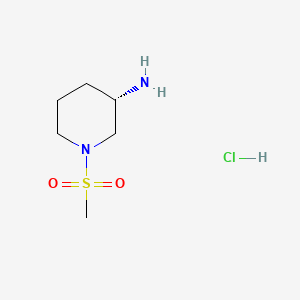![molecular formula C9H10F3N B13582032 [4-(2,2,2-Trifluoroethyl)phenyl]methanamine CAS No. 1198117-94-0](/img/structure/B13582032.png)
[4-(2,2,2-Trifluoroethyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,2,2-Trifluoroethyl)phenyl]methanamine: is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2,2-Trifluoroethyl)phenyl]methanamine typically involves the reaction of 4-bromophenylmethanamine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2,2,2-Trifluoroethyl)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: NaN₃, thiols, aprotic solvents.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Azides, thiol derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(2,2,2-Trifluoroethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct electronic properties, making it valuable in the design of novel materials and catalysts .
Biology: Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery and development .
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential. They may exhibit activity against certain diseases, including cancer and neurological disorders, due to their ability to modulate specific molecular pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its trifluoroethyl group enhances the stability and performance of polymers and coatings, making it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of [4-(2,2,2-Trifluoroethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparison with Similar Compounds
- [4-(2,2,2-Trifluoroethyl)phenyl]methanol
- [4-(2,2,2-Trifluoroethyl)phenyl]acetic acid
- [4-(2,2,2-Trifluoroethyl)phenyl]ethanol
Comparison: Compared to its analogs, [4-(2,2,2-Trifluoroethyl)phenyl]methanamine exhibits unique properties due to the presence of the methanamine group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical synthesis and biological applications. Additionally, the trifluoroethyl group imparts increased lipophilicity and metabolic stability, distinguishing it from other similar compounds .
Properties
CAS No. |
1198117-94-0 |
|---|---|
Molecular Formula |
C9H10F3N |
Molecular Weight |
189.18 g/mol |
IUPAC Name |
[4-(2,2,2-trifluoroethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4H,5-6,13H2 |
InChI Key |
ZTEJORXFGZIUAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)
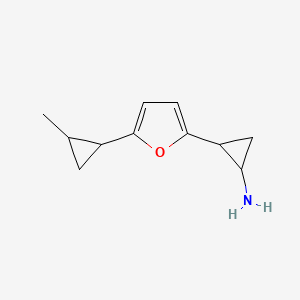
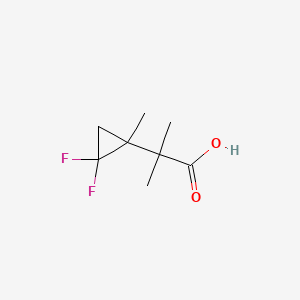

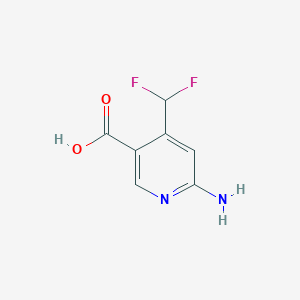


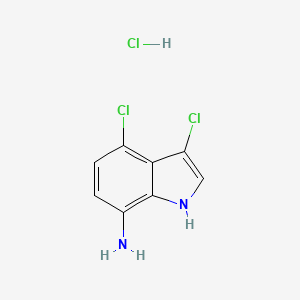
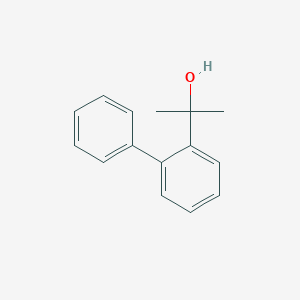
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
